(3,4-Dimethoxyphenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including two methoxyphenyl groups, a piperazine ring, and a pyridazine ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the connectivity of its functional groups. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the piperazine and pyridazine rings might undergo reactions with electrophiles or nucleophiles. The methoxyphenyl groups could also participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Derivatives : Research focuses on the synthesis of novel compounds with structural elements similar to the target molecule, showcasing methodologies for creating derivatives with potential biological activities. For instance, studies have described the synthesis of various piperazine and pyridazinone derivatives, highlighting the versatility of these scaffolds in medicinal chemistry (Gaby et al., 2003; Mallikarjuna et al., 2014)^1^^2^.
Antioxidant Properties : Certain studies have explored the antioxidant activities of compounds incorporating dimethoxyphenyl groups, indicating the potential for these molecules to mitigate oxidative stress, which is relevant for various therapeutic applications (Balaydın et al., 2010)^3^.
Biological Activities
Anticancer and Antituberculosis : Some derivatives, particularly those incorporating piperazine and related structures, have been evaluated for their anticancer and antituberculosis activities. These studies provide a foundation for understanding how modifications to the chemical structure can influence biological activity and potential therapeutic applications (Mallikarjuna et al., 2014)^2^.
Antimicrobial Activity : Research into compounds with similar structural features has also reported antimicrobial properties, suggesting that derivatives of the target molecule might possess useful activities against various pathogens (Patel et al., 2011)^4^.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-4-13-28-19-8-7-18(21-22-19)23-9-11-24(12-10-23)20(25)15-5-6-16(26-2)17(14-15)27-3/h5-8,14H,4,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMFIKQAUZMUPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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